1,5-Diiodo-2-ethoxy-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diiodo-2-ethoxy-3-fluorobenzene is an organic compound with the molecular formula C8H7FIO2 It is a derivative of benzene, where the benzene ring is substituted with iodine, ethoxy, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diiodo-2-ethoxy-3-fluorobenzene typically involves the iodination of 2-ethoxy-3-fluorobenzene. The process can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually conducted under controlled temperature and pressure conditions to ensure the selective introduction of iodine atoms at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of tubular reactors for diazotization reactions, followed by iodination, can minimize side reactions and improve the stability of the intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
1,5-Diiodo-2-ethoxy-3-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1,5-dimethoxy-2-ethoxy-3-fluorobenzene.
Scientific Research Applications
1,5-Diiodo-2-ethoxy-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled compounds for imaging studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Diiodo-2-ethoxy-3-fluorobenzene involves its interaction with specific molecular targets. The presence of iodine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include electrophilic aromatic substitution, where the compound acts as an electrophile and forms covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Diiodo-2-methoxy-3-fluorobenzene
- 1,5-Diiodo-2-ethoxy-4-fluorobenzene
- 1,5-Diiodo-2-ethoxy-3-chlorobenzene
Uniqueness
1,5-Diiodo-2-ethoxy-3-fluorobenzene is unique due to the specific arrangement of its substituents, which can significantly influence its chemical properties and reactivity. The presence of both iodine and fluorine atoms on the benzene ring can enhance its electrophilic nature, making it a valuable intermediate for various synthetic applications .
Properties
Molecular Formula |
C8H7FI2O |
---|---|
Molecular Weight |
391.95 g/mol |
IUPAC Name |
2-ethoxy-1-fluoro-3,5-diiodobenzene |
InChI |
InChI=1S/C8H7FI2O/c1-2-12-8-6(9)3-5(10)4-7(8)11/h3-4H,2H2,1H3 |
InChI Key |
WAYLFCCTEOOWRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.